molecular formula C20H26N4O2 B6001083 1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide

1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide

Cat. No.: B6001083
M. Wt: 354.4 g/mol
InChI Key: JXPUUUZJKGARID-UHFFFAOYSA-N
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Description

1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an oxolane ring, a phenylcyclopentyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.

    Introduction of the phenylcyclopentyl group: This step involves the alkylation of a cyclopentyl derivative with a phenyl group, often using a Grignard reagent or a Friedel-Crafts alkylation.

    Formation of the triazole ring:

    Coupling of the oxolane and triazole moieties: The final step involves the coupling of the oxolane and triazole moieties through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The triazole ring can interact with active sites of enzymes or receptors, modulating their activity.

    Inhibition of specific pathways: The compound may inhibit key pathways involved in inflammation, cell proliferation, or microbial growth.

    Induction of cellular responses: The compound can induce cellular responses such as apoptosis, autophagy, or immune modulation.

Comparison with Similar Compounds

1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxylate: A closely related ester derivative with similar chemical properties.

    1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxylic acid: An acid derivative with potential differences in solubility and reactivity.

    This compound analogs: Other analogs with variations in the oxolane or phenylcyclopentyl groups, leading to differences in biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19(18-14-24(23-22-18)13-17-9-6-12-26-17)21-15-20(10-4-5-11-20)16-7-2-1-3-8-16/h1-3,7-8,14,17H,4-6,9-13,15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPUUUZJKGARID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CN(N=N2)CC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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